molecular formula C27H30N2O2S B4598963 3-(4-methoxyphenyl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

3-(4-methoxyphenyl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

Cat. No.: B4598963
M. Wt: 446.6 g/mol
InChI Key: CHIXXJZOTDSQMY-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one is a complex organic compound characterized by its spirocyclic structure

Scientific Research Applications

3-(4-methoxyphenyl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Preparation Methods

The synthesis of 3-(4-methoxyphenyl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core benzo[h]quinazoline structure, followed by the introduction of the spirocyclic moiety and the functional groups. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the spirocyclic ring. Industrial production methods may involve optimization of these reactions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting certain functional groups to their reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like sodium hydride or lithium diisopropylamide.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but can include various oxidized or reduced derivatives of the original compound.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other spirocyclic benzoquinazolines and derivatives of methoxyphenyl and propylsulfanyl groups. What sets 3-(4-methoxyphenyl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one apart is its unique combination of these functional groups, which confer specific chemical and biological properties not found in other related compounds.

Properties

IUPAC Name

3-(4-methoxyphenyl)-2-propylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O2S/c1-3-17-32-26-28-24-22-10-6-5-9-19(22)18-27(15-7-4-8-16-27)23(24)25(30)29(26)20-11-13-21(31-2)14-12-20/h5-6,9-14H,3-4,7-8,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIXXJZOTDSQMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OC)C4(CCCCC4)CC5=CC=CC=C52
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-methoxyphenyl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
Reactant of Route 2
3-(4-methoxyphenyl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
Reactant of Route 3
Reactant of Route 3
3-(4-methoxyphenyl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
Reactant of Route 4
Reactant of Route 4
3-(4-methoxyphenyl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
Reactant of Route 5
Reactant of Route 5
3-(4-methoxyphenyl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
Reactant of Route 6
Reactant of Route 6
3-(4-methoxyphenyl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.